N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N'-methylurea
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Overview
Description
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea is a synthetic organic compound characterized by the presence of an oxazole ring substituted with a tert-butyl group at the 5-position, and a urea moiety substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with ethyl isocyanate and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, and may require the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-[4-(6-{[2-(3-methyloxetan-3-yl)ethyl]amino}pyridin-3-yl)phenyl]acetamide .
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methyl-2-[(3-phenylpropane)sulfinyl]propanamide .
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide .
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea is unique due to its specific substitution pattern on the oxazole ring and the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
55808-05-4 |
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Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethyl-3-methylurea |
InChI |
InChI=1S/C11H19N3O2/c1-6-14(10(15)12-5)9-7-8(16-13-9)11(2,3)4/h7H,6H2,1-5H3,(H,12,15) |
InChI Key |
VRZGFCOZEAZKDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NOC(=C1)C(C)(C)C)C(=O)NC |
Origin of Product |
United States |
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